N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a heterocyclic compound that features a benzamide group attached to a thiazole ring, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid with thiosemicarbazide can yield the thiazole ring, which can then be further reacted with benzoyl chloride to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound has shown promise as a fungicide, particularly against plant pathogens.
Materials Science: It is explored for its electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide varies depending on its application:
Antimicrobial Activity: It may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.
Antifungal Activity: The compound can disrupt fungal cell membrane integrity or inhibit ergosterol synthesis.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide: Similar structure but with a nicotinamide group instead of benzamide.
Thiazole derivatives: Compounds with a thiazole ring but different substituents.
Uniqueness
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its specific combination of a benzamide group with a thiophene-substituted thiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10N2OS2 |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10N2OS2/c17-13(10-5-2-1-3-6-10)16-14-15-11(9-19-14)12-7-4-8-18-12/h1-9H,(H,15,16,17) |
InChI Key |
DUBMVVQLGJKDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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